molecular formula C7H12Cl2N2 B1427485 (6-Methylpyridin-2-yl)methanamine dihydrochloride CAS No. 858838-82-1

(6-Methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B1427485
CAS No.: 858838-82-1
M. Wt: 195.09 g/mol
InChI Key: JVVKMXGAWNLVLR-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterisation

  • Synthesis and Catalytic Applications

    (6-Methylpyridin-2-yl)methanamine dihydrochloride is used in synthesizing zinc(II) complexes, which are effective as pre-catalysts for heterotactic-enriched polylactide from rac-lactide, showing a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).

  • Involvement in Diiron(III) Complexes

    This compound is a part of diiron(III) complexes that function as models for methane monooxygenases and catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activity

    Derivatives of this compound, like its azetidine derivative, show significant antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).

  • Photocytotoxicity in Cancer Treatment

    Iron(III) complexes containing this compound exhibit enhanced cellular uptake and remarkable photocytotoxicity, making them potential candidates for cancer therapy (Basu et al., 2015).

  • Synthesis of Piperidine Derivatives

    It's involved in the asymmetric synthesis of piperidine derivatives, indicating potential applications in developing new pharmaceutical compounds (Froelich et al., 1996).

  • Development of 5-HT1A Receptor Agonists

    It's used in synthesizing novel derivatives acting as 5-HT1A receptor agonists, showing promising antidepressant-like activity (Sniecikowska et al., 2019).

Chemical and Structural Studies

  • Crystal Structure Characterisation

    The compound's derivatives have been used in studying crystal structures, enhancing understanding of molecular geometries and interactions (Percino, Chapela, & Rodríguez-Barbarín, 2005).

  • Polymorph Characterization

    It helps in identifying polymorphs of pharmaceutically active derivatives, important for understanding different crystalline forms of a drug (Pan & Englert, 2013).

Properties

IUPAC Name

(6-methylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-7(5-8)9-6;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVKMXGAWNLVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741677
Record name 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858838-82-1
Record name 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(6-Methylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(6-Methylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(6-Methylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 5
(6-Methylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(6-Methylpyridin-2-yl)methanamine dihydrochloride

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